(3R)-3-Hydroxy-3-methylpentan-2-one

Description

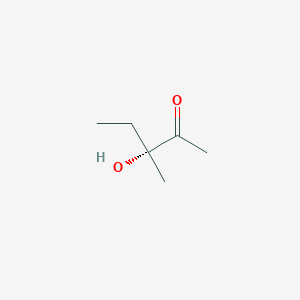

(3R)-3-Hydroxy-3-methylpentan-2-one is a chiral tertiary α-hydroxy ketone with the molecular formula C₆H₁₂O₂ and a molecular weight of 116.16 g/mol. Its structure features a hydroxyl group (-OH) and a ketone group (C=O) on adjacent carbons within a branched pentane backbone. This compound is synthesized via CO₂-promoted regioselective hydration of propargylic alcohols, as demonstrated by He et al. (2014) . Under optimized conditions (120°C, 2 MPa CO₂, 24 hours), the reaction achieves a 78% yield after purification by silica gel chromatography . Key spectroscopic data include:

Properties

CAS No. |

133645-41-7 |

|---|---|

Molecular Formula |

C6H12O2 |

Molecular Weight |

116.16 g/mol |

IUPAC Name |

(3R)-3-hydroxy-3-methylpentan-2-one |

InChI |

InChI=1S/C6H12O2/c1-4-6(3,8)5(2)7/h8H,4H2,1-3H3/t6-/m1/s1 |

InChI Key |

KHCUSEDRQWYNDS-ZCFIWIBFSA-N |

SMILES |

CCC(C)(C(=O)C)O |

Isomeric SMILES |

CC[C@](C)(C(=O)C)O |

Canonical SMILES |

CCC(C)(C(=O)C)O |

Synonyms |

2-Pentanone, 3-hydroxy-3-methyl-, (R)- (9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3-Hydroxy-3-phenylbutan-2-one (C₁₀H₁₀O₂)

This compound shares the tertiary α-hydroxy ketone core but substitutes the methyl group at the 3-position with a phenyl ring (Fig. 1). Key differences include:

- Molecular Weight : Increased to 162.19 g/mol due to the aromatic substituent.

- Spectroscopy :

Table 1: Structural and Spectroscopic Comparison

| Property | This compound | 3-Hydroxy-3-phenylbutan-2-one |

|---|---|---|

| Molecular Formula | C₆H₁₂O₂ | C₁₀H₁₀O₂ |

| Molecular Weight (g/mol) | 116.16 | 162.19 |

| ¹H NMR | Aliphatic protons (δ 0.85–2.23) | Aromatic protons (δ ~7 ppm) |

| IR C=O Stretch (cm⁻¹) | 1739 | Likely >1740 |

| Synthesis Yield | 78% | Not reported in evidence |

3-Methylpentane (C₆H₁₄)

Key contrasts include:

- Functional Groups : Lacks hydroxyl and ketone moieties, reducing polarity and reactivity.

- Physical Properties : Lower boiling point and higher volatility due to absence of hydrogen bonding.

- Applications : Primarily a solvent or fuel additive, unlike the synthetic utility of α-hydroxy ketones.

Research Implications

Comparisons with 3-hydroxy-3-phenylbutan-2-one underscore the role of substituent effects on spectroscopic profiles and reactivity. Further studies should explore enantioselective synthesis and applications in asymmetric catalysis or pharmaceuticals.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.